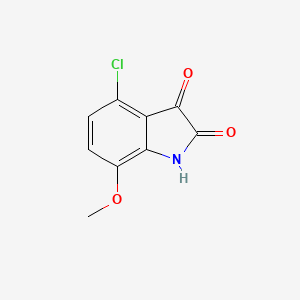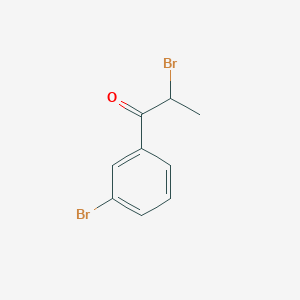
2-ブロモ-1-(3-ブロモフェニル)プロパン-1-オン
概要
説明
2-Bromo-1-(3-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its reactivity and is often utilized as an intermediate in the production of pharmaceuticals and other organic compounds.
科学的研究の応用
2-Bromo-1-(3-bromophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical processes, including nucleophilic substitution and oxidation .
Pharmacokinetics
The compound’s molecular weight (29197 g/mol) and its insolubility in water suggest that it may have low bioavailability .
Result of Action
Similar brominated compounds have been shown to have various biological activities, including antifungal activity .
生化学分析
Biochemical Properties
2-Bromo-1-(3-bromophenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function, which is crucial in biochemical research and drug development .
Cellular Effects
The effects of 2-Bromo-1-(3-bromophenyl)propan-1-one on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and metabolic flux . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(3-bromophenyl)propan-1-one exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-1-(3-bromophenyl)propan-1-one in laboratory settings are critical factors that influence its effects over time. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time due to degradation or metabolic adaptation .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3-bromophenyl)propan-1-one in animal models are dose-dependent. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range induces significant biochemical and physiological changes. Toxic effects at high doses include cellular damage, organ toxicity, and metabolic disturbances .
Metabolic Pathways
2-Bromo-1-(3-bromophenyl)propan-1-one is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-1-(3-bromophenyl)propan-1-one within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3-bromophenyl)propan-1-one is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-bromophenyl)propan-1-one can be synthesized through the bromination of 1-(3-bromophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-1-(3-bromophenyl)propan-1-one often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(3-bromophenyl)propan-1-ol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-phenylpropan-1-one
- 3-Bromopropiophenone
- 1-Bromo-3-phenylpropane
Uniqueness
2-Bromo-1-(3-bromophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions that are not easily achievable with similar compounds.
特性
IUPAC Name |
2-bromo-1-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502920 | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-08-3 | |
| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



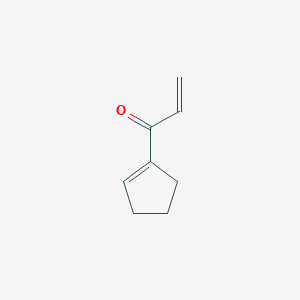
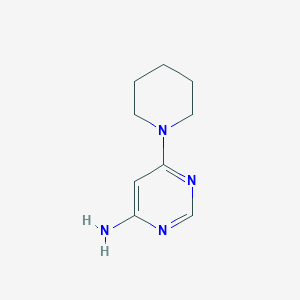
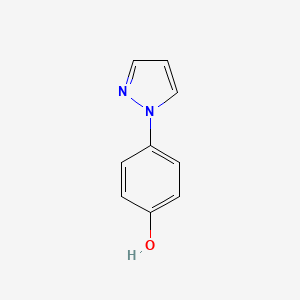
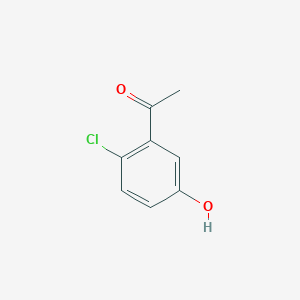
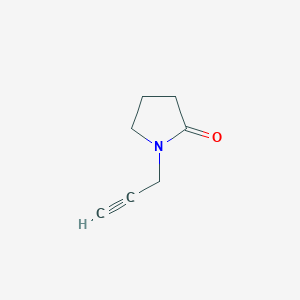
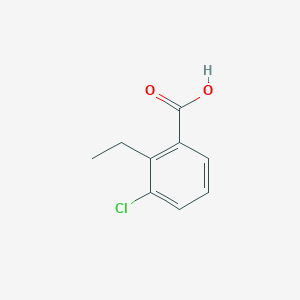
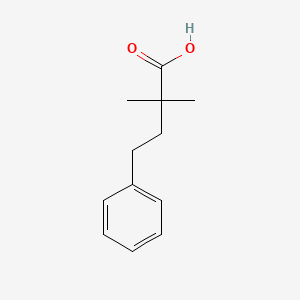


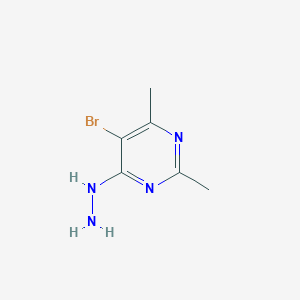
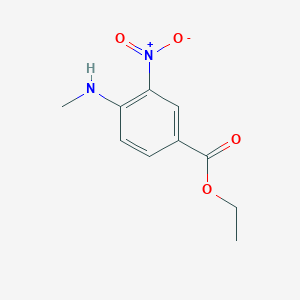
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
